In-Depth Technical Guide on 5-(Allylamino)-1,3,4-thiadiazole-2-thiol (CAS 91780-33-5): Properties, Mechanisms, and Applications
In-Depth Technical Guide on 5-(Allylamino)-1,3,4-thiadiazole-2-thiol (CAS 91780-33-5): Properties, Mechanisms, and Applications
Executive Summary
The compound 5-(Allylamino)-1,3,4-thiadiazole-2-thiol (CAS 91780-33-5) is a highly versatile, nitrogen- and sulfur-rich heterocyclic building block. Characterized by its 1,3,4-thiadiazole core and a terminal allylamino group, this molecule bridges the gap between materials science and medicinal chemistry. The presence of multiple electron-donating heteroatoms makes it an exceptional chelating agent and surface passivator, while the allyl alkene functionality provides a reactive handle for cross-linking and thiol-ene click chemistry.
This technical whitepaper provides an authoritative breakdown of its physicochemical properties, mechanistic behavior, and validated experimental protocols for both synthesis and application.
Chemical & Physical Profiling
Understanding the baseline properties of 5-(Allylamino)-1,3,4-thiadiazole-2-thiol is critical for predicting its solubility, reactivity, and pharmacokinetic potential. The high Topological Polar Surface Area (TPSA) indicates strong hydrogen-bonding capabilities, which is essential for both receptor-ligand interactions in pharmacology and chemisorption in materials science .
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Value | Clinical / Technical Significance |
| CAS Registry Number | 91780-33-5 | Unique chemical identifier. |
| IUPAC Name | 5-(prop-2-enylamino)-3H-1,3,4-thiadiazole-2-thione | Reflects the dominant thione tautomer in solid state. |
| Molecular Formula | C5H7N3S2 | High N/S ratio promotes metal coordination. |
| Molecular Weight | 173.26 g/mol | Favorable for Lipinski's Rule of 5 (small molecule drug design). |
| Exact Mass | 173.0081 g/mol | Utilized for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 93.8 Ų | Optimal for polypharmacological target binding. |
| Physical State | Solid (Powder) | Stable under standard laboratory conditions. |
Mechanistic Insights
Thiol-Thione Tautomerism
A defining feature of the 1,3,4-thiadiazole-2-thiol core is its ability to exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.
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Causality in Reactivity: In polar protic solvents, the equilibrium shifts to accommodate hydrogen bonding, while in the solid state, the thione form often predominates. This tautomerism dictates the molecule's coordination chemistry. When exposed to transition metals (e.g., Cu, Fe), the molecule utilizes both the exocyclic sulfur and the endocyclic nitrogen atoms to form stable, multi-center coordination complexes .
The Allylamino Functional Group
Unlike standard amino-thiadiazoles, the addition of the allyl group (-CH2-CH=CH2) introduces an alkene moiety.
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Causality in Synthesis: This double bond is electronically isolated from the aromatic thiadiazole ring, preserving its reactivity for orthogonal functionalization. Researchers leverage this group for UV-initiated thiol-ene click reactions, allowing the molecule to be covalently grafted onto polymer backbones or hydrogels without disrupting the metal-binding thiadiazole core.
Thiol-thione tautomerism and multi-center chemisorption onto metal substrates.
Key Applications
Pharmaceutical Scaffolding (Polypharmacology)
The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry. Recent studies have demonstrated that appending 5-amino-1,3,4-thiadiazole derivatives to isatin cores generates hybrid molecules with potent polypharmacological activities, simultaneously targeting fungal pathways and chemokine receptors . The allylamino variant allows for further tuning of lipophilicity to cross cellular membranes.
Table 2: Comparative Antiproliferative Activity of Thiadiazole-Isatin Hybrids (Tested at 30 μM)
| Cell Line | Hybrid Compound | Inhibition (%) | Mechanism of Action |
| MDA-MB-231 (Breast Cancer) | UZ-12 (Thiadiazole-Isatin) | 79% | FAK / Chemokine Pathway Inhibition |
| HCT116 (Colorectal) | UZ-12 (Thiadiazole-Isatin) | 85% | FAK / Chemokine Pathway Inhibition |
| MDA-MB-231 (Breast Cancer) | Control (Isatin alone) | < 20% | N/A |
Advanced Corrosion Inhibition
In materials science, the compound acts as a mixed-type corrosion inhibitor. The electron-rich nitrogen and sulfur atoms donate lone pairs into the vacant d-orbitals of metal surfaces, forming a densely packed, hydrophobic self-assembled monolayer (SAM) that physically blocks oxidative species (like Cl⁻ and O₂) from reaching the bulk metal .
Experimental Protocols
Protocol 1: Synthesis of 5-(Allylamino)-1,3,4-thiadiazole-2-thiol
This protocol utilizes a one-pot cyclization strategy.
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Scientific Rationale: Potassium hydroxide (KOH) is utilized as a base catalyst to deprotonate the hydrazinyl nitrogen of 4-allylthiosemicarbazide. This deprotonation is critical as it enhances the nucleophilicity of the nitrogen, facilitating the subsequent nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂).
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of 4-allylthiosemicarbazide in 30 mL of absolute ethanol in a round-bottom flask.
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Base Addition: Add 12 mmol of KOH to the solution. Stir at room temperature for 15 minutes until fully dissolved.
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Electrophile Addition: Place the flask in an ice bath (0-5°C). Slowly add 15 mmol of Carbon Disulfide (CS₂) dropwise over 20 minutes to prevent thermal runaway from the exothermic formation of the dithiocarbazate intermediate.
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Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 5 hours. The elevated temperature drives the dehydration and ring-closure of the thiadiazole core.
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Self-Validating Precipitation: Cool the mixture to room temperature and pour it over crushed ice. Slowly acidify the solution using 1M HCl until the pH reaches 3-4.
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Validation Check: The intermediate potassium salt is highly water-soluble. Upon protonation at pH 3-4, the neutral 5-(allylamino)-1,3,4-thiadiazole-2-thiol becomes insoluble and precipitates as a solid, providing immediate visual confirmation of successful cyclization.
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Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from an ethanol/water mixture.
Synthesis workflow of 5-(Allylamino)-1,3,4-thiadiazole-2-thiol via cyclization.
Protocol 2: Surface Adsorption & Corrosion Testing (Cyclic Voltammetry)
This electrochemical protocol validates the compound's efficacy as a surface passivator.
Step-by-Step Methodology:
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Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) or Copper working electrode using 0.05 μm alumina slurry. Rinse with deionized water and sonicate in ethanol for 3 minutes.
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Electrolyte Setup: Prepare a 0.2 M Acetic acid buffer / Ethanol mixture (80:20 v/v) as the blank electrolyte. Use an Ag/AgCl reference electrode and a Platinum wire auxiliary electrode.
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Baseline Measurement: Run a baseline Cyclic Voltammogram (CV) from -0.8 V to +0.8 V at a scan rate of 50 mV/s to establish the uninhibited corrosion current density (
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Inhibitor Addition: Introduce 5-(Allylamino)-1,3,4-thiadiazole-2-thiol to the electrolyte at a concentration of 5 mM. Allow 30 minutes of open-circuit resting for the self-assembled monolayer to form.
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Self-Validating Measurement: Rerun the CV under identical parameters.
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Validation Check: A successful chemisorption event is self-validated by a drastic reduction in both anodic and cathodic peak currents compared to the baseline, proving the formation of an insulating, protective monolayer.
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References
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National Institutes of Health (NIH PMC). "Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities." Available at: [Link]
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ResearchGate. "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review." Available at:[Link]
